molecular formula C9H11F3N2O B13040186 (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13040186
M. Wt: 220.19 g/mol
InChI Key: HEEMGQNZJGFHRD-QMMMGPOBSA-N
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Description

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine: is a chiral compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can be achieved through several routes. One effective method involves the asymmetric reduction of 3’-(trifluoromethyl)acetophenone using recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. This biotransformation process yields the desired chiral alcohol with high enantiomeric excess . Another approach involves the use of metal catalysts, such as [Mn(CO)2(1)]Br, to achieve high yields and enantiomeric purity .

Chemical Reactions Analysis

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .

Comparison with Similar Compounds

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

(1R)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1

InChI Key

HEEMGQNZJGFHRD-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CN)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CN)N

Origin of Product

United States

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